

An In-depth Technical Guide to Isonicotinamide 1-Oxide

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Compound of Interest

Compound Name: Isonicotinamide 1-oxide

Cat. No.: B022338

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This technical guide provides a comprehensive overview of **isonicotinamide 1-oxide**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, detailed experimental protocols, and its relationship with relevant biological pathways.

Core Molecular Properties

Isonicotinamide 1-oxide, also known as 1-oxidopyridin-1-ium-4-carboxamide, is a pyridine derivative with significant research interest. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Weight	138.12 g/mol	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2]
CAS Number	38557-82-3	[1] [2]
IUPAC Name	1-oxidopyridin-1-ium-4-carboxamide	[1]
Synonyms	4-Pyridinecarboxamide 1-Oxide	[1] [2]
XLogP3-AA	-1.3	[1]
Hydrogen Bond Donor Count	1	[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **isonicotinamide 1-oxide** and its precursor are outlined below. These protocols are based on established procedures for structurally similar compounds.

This protocol describes the hydrolysis of 4-cyanopyridine to yield the precursor, isonicotinamide, using a magnesium oxide catalyst to ensure high efficiency and minimize the formation of isonicotinic salts.^[3]

Materials:

- 4-cyanopyridine
- Magnesium oxide (MgO)
- Deionized water
- Autoclave
- Distillation apparatus

Procedure:

- Combine 100 parts of 4-cyanopyridine, 1 part of magnesium oxide, and 500 parts of water in a rocking autoclave.^[3]
- Heat the mixture at 120°C for 3 hours to facilitate partial hydrolysis.^[3]
- After the reaction, cool the mixture to room temperature.
- Perform a distillation of the resulting product at atmospheric pressure.
- The distillate will contain unreacted 4-cyanopyridine, which can be recovered.^[3]
- The residue will contain the crude isonicotinamide.^[3] The reaction should be terminated before the conversion of 4-cyanopyridine exceeds 75% to suppress the formation of isonicotinate.^[3]

This procedure is adapted from the synthesis of the related compound, nicotinamide-1-oxide.
[4] It involves the N-oxidation of isonicotinamide using hydrogen peroxide in an acidic medium.

Materials:

- Isonicotinamide
- Glacial acetic acid (C.P.)
- 30% Hydrogen peroxide (H_2O_2)
- Ethyl alcohol
- Acetone
- Ether
- 2-L round-bottomed flask with ground-glass joint
- Steam bath
- Reduced pressure distillation apparatus

Procedure:

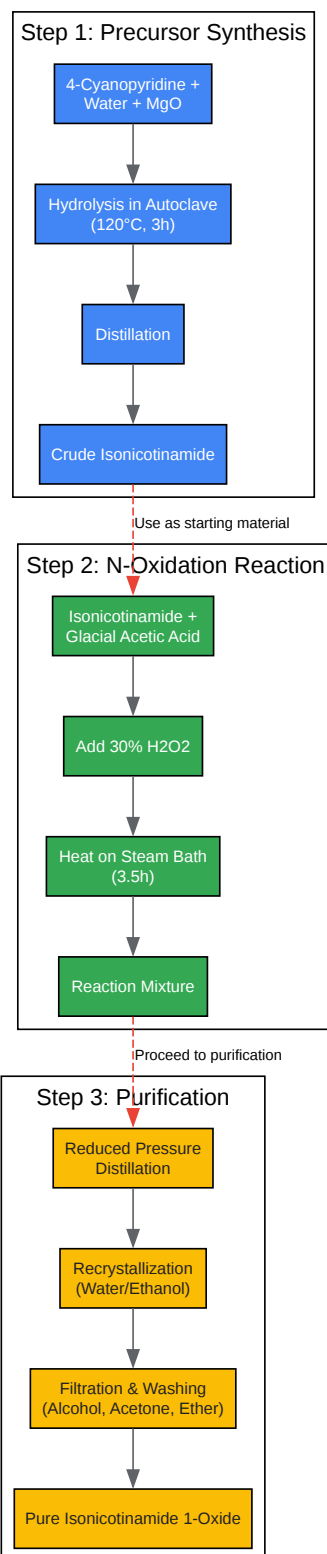
- In a 2-L round-bottomed flask, dissolve 0.82 moles of powdered isonicotinamide in 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is achieved.
- To this solution, add 1.39 moles of cold 30% hydrogen peroxide.
- Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.[4]
- Concentrate the reaction mixture by distillation under reduced pressure (80–100 mm).[4]
- After distilling approximately 600–700 mL, dilute the mixture with 150–200 mL of distilled water and continue the distillation.[4]

- Continue the distillation almost to dryness, reducing the pressure to 20 mm near the end. The product will begin to separate, which may cause bumping.[4]
- Transfer the wet solid product to a 1-L Erlenmeyer flask. Wash the reaction flask with a small amount of distilled water and add the washings to the Erlenmeyer flask.
- Recrystallize the crude product by dissolving it in the minimum amount of boiling water. Remove the flask from the heat and add 50 mL of ethyl alcohol.[4]
- Allow the solution to cool slowly to room temperature, then cool to 5°C overnight to maximize crystal formation.
- Collect the solid product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether.[4]
- Dry the purified **isonicotinamide 1-oxide** product in a vacuum desiccator.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for synthesis and a relevant biological signaling pathway.

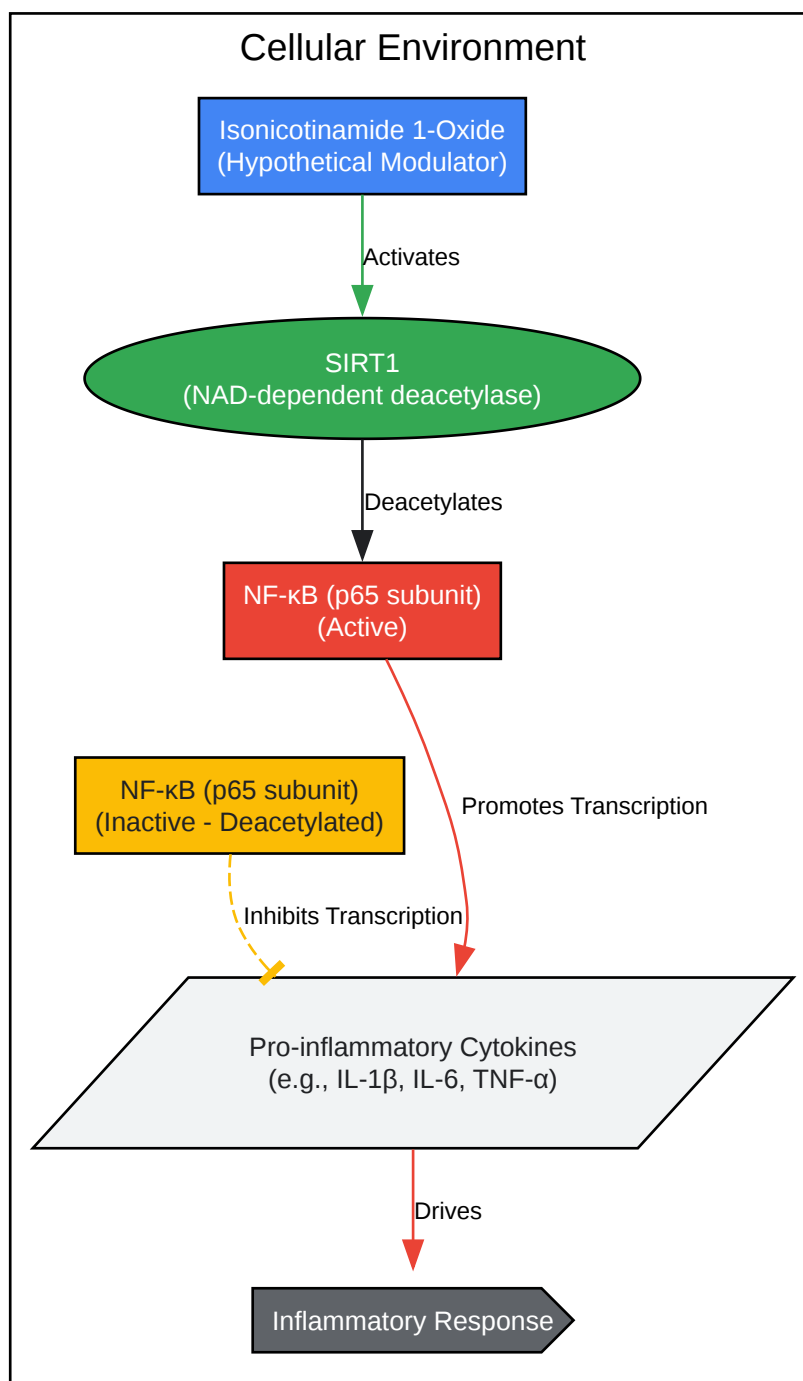
Experimental Workflow for Isonicotinamide 1-Oxide Synthesis

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Synthesis and Purification Workflow

The related compound, nicotinamide N-oxide, has been shown to attenuate inflammation by modulating the Sirtuin-1 (SIRT1)/NF- κ B signaling pathway.[5] This diagram illustrates this known pathway, which serves as a potential mechanism of action for **isonicotinamide 1-oxide**.

Hypothetical Anti-inflammatory Pathway



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SIRT1/NF-κB Anti-inflammatory Pathway

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